![molecular formula C23H22N4S B4724692 1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4724692.png)
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea
Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a complex organic compound that features both indole and thiourea moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the thiourea group is known for its versatile reactivity and applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 1H-indole-3-ethylamine with 4-phenylaminophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiourea group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thiourea derivatives.
Substitution: Substituted thiourea compounds.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]thiourea: Lacks the phenylamino group, resulting in different reactivity and biological properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an amide group instead of thiourea, leading to different chemical behavior and applications.
Uniqueness
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of both indole and thiourea moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Biological Activity
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea (referred to as "Compound X") is a synthetic thiourea derivative that has garnered attention for its diverse biological activities. This article explores the compound's antibacterial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant data tables and research findings.
1. Antibacterial Activity
Recent studies have demonstrated that Compound X exhibits significant antibacterial properties against a range of pathogens. For instance, it was tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Compound X
Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 40 µg/mL | 28 |
S. aureus | 30 µg/mL | 32 |
P. aeruginosa | 50 µg/mL | 25 |
These findings suggest that Compound X has comparable efficacy to standard antibiotics like ceftriaxone, particularly against Gram-positive bacteria .
2. Anticancer Activity
The anticancer potential of Compound X has been evaluated in various cancer cell lines, including breast, prostate, and lung cancers. The compound displayed promising results with low IC50 values, indicating potent cytotoxicity.
Table 2: Anticancer Activity of Compound X
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
PC-3 (Prostate) | 7.5 | Inhibition of cell proliferation |
A549 (Lung) | 10.0 | Disruption of cell cycle |
In particular, the compound was found to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
3. Anti-inflammatory Activity
Compound X also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed a significant reduction in cytokine levels upon treatment with Compound X.
Table 3: Anti-inflammatory Effects of Compound X
Cytokine | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
TNF-α | 10 | 78 |
IL-6 | 10 | 85 |
These results indicate that Compound X may have therapeutic potential in treating inflammatory diseases .
4. Neuroprotective Activity
Emerging evidence suggests that Compound X may also possess neuroprotective effects, particularly in models of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
Table 4: Neuroprotective Effects of Compound X
Enzyme | IC50 (nM) |
---|---|
AChE | 75 |
Butyrylcholinesterase (BChE) | 120 |
The inhibition of AChE indicates potential applications in the management of Alzheimer's disease .
Case Studies and Research Findings
- Anticancer Efficacy Study : A study conducted on human leukemia cell lines demonstrated that Compound X had an IC50 value as low as 1.50 µM, indicating strong anticancer activity and suggesting its potential use in chemotherapy regimens .
- Neuroprotection Research : Another investigation revealed that treatment with Compound X led to a significant decrease in oxidative stress markers in neuronal cells, further supporting its neuroprotective claims .
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c28-23(24-15-14-17-16-25-22-9-5-4-8-21(17)22)27-20-12-10-19(11-13-20)26-18-6-2-1-3-7-18/h1-13,16,25-26H,14-15H2,(H2,24,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWXTVLLJORMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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